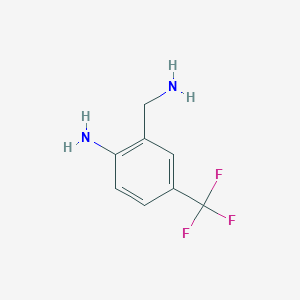

2-(Aminomethyl)-4-(trifluoromethyl)aniline

Overview

Description

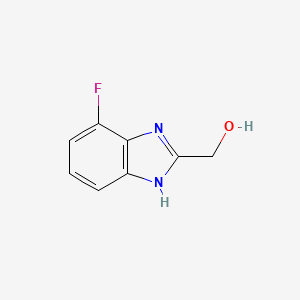

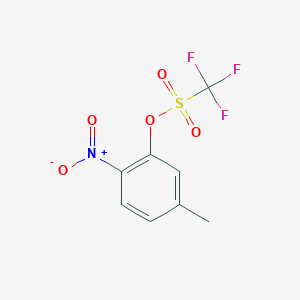

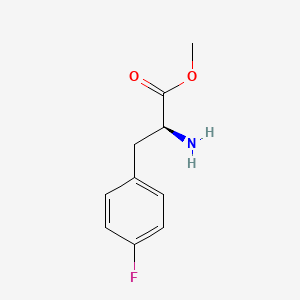

2-(Aminomethyl)-4-(trifluoromethyl)aniline is a trifluoromethyl- and amine-substituted aromatic compound . It is a colorless liquid with a fishlike odor . It is insoluble in water and denser than water . It is used to make other chemicals .

Synthesis Analysis

A copper-mediated three-component reaction of o-iodoanilines, anilines, and ethyl trifluoropyruvate has been reported . This transformation allows diverse substrate scope on both o-iodoanilines and anilines, delivering various 2-trifluoromethylbenzimidazole products in moderate to good yields .Molecular Structure Analysis

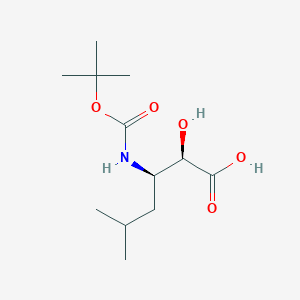

The molecular formula of 2-(Aminomethyl)-4-(trifluoromethyl)aniline is C7H6F3N .Chemical Reactions Analysis

Amines are chemical bases. They neutralize acids to form salts plus water . These acid-base reactions are exothermic . The amount of heat that is evolved per mole of amine in a neutralization is largely independent of the strength of the amine as a base .Physical And Chemical Properties Analysis

2-(Aminomethyl)-4-(trifluoromethyl)aniline is a colorless liquid with a fishlike odor . It is insoluble in water and denser than water .Scientific Research Applications

Synthesis and Catalysis

- 2-(Aminomethyl)aniline derivatives have been utilized in the synthesis of N,N′-bis(diphenylphosphino)-2-(aminomethyl)aniline and related compounds. These compounds, particularly their palladium(II) complexes, are effective as pre-catalysts in Heck and Suzuki cross-coupling reactions, facilitating the production of biphenyls and stilbenes (Aydemir et al., 2009).

Medicinal Chemistry

- Trifluoromethyl-substituted anilines, including derivatives of 2-(aminomethyl)aniline, are key intermediates in the production of high-efficiency, low-toxicity pesticides and new herbicides (Zhou Li-shan, 2002).

Spectroscopy and Material Science

- The vibrational analysis of 4-nitro-3-(trifluoromethyl)aniline and its derivatives has been extensively studied, providing insights into molecular and electronic properties. These studies are crucial for understanding the molecular structure and potential applications in fields like nonlinear optics (NLO) (Saravanan et al., 2014).

Polymer Science

- Anilines, including 2-(aminomethyl)-4-(trifluoromethyl)aniline, have been studied for their potential in the synthesis of polymers. These polymers can be used for a variety of applications, such as in the development of sorbents for bioanalysis (Luliński et al., 2014).

Organic Synthesis

- Trifluoromethyl-substituted anilines, like 2-(aminomethyl)aniline derivatives, play a critical role in novel synthetic pathways, such as in the formation of isoxazoles and 1,3,5-triazines. These compounds have broad applications in synthetic organic chemistry and could be useful in the synthesis of various pharmaceuticals (Strekowski et al., 1995).

Chemical Process Development

- Research has also focused on the development of efficient methods for synthesizing key intermediates for pharmaceuticals using compounds like 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride, demonstrating the utility of these compounds in process chemistry (Hashimoto et al., 2002).

Quantum Chemical Studies

- Studies involving vibrational spectroscopic and quantum chemical analysis of trifluoromethyl anilines, including 2-(aminomethyl)-4-(trifluoromethyl)aniline, have been conducted to understand their electronic structure, which is essential for applications in areas like material sciences and theoretical chemistry (Arivazhagan et al., 2012).

Mechanism of Action

- The trifluoromethyl group could influence hydrogen bonding, hydrophobic interactions, or steric effects .

- Alternatively, if it binds to a receptor, it could modulate cellular responses, such as neurotransmission or immune signaling .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Result of Action

Action Environment

Safety and Hazards

Future Directions

The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This work uncovers a new mode of reactivity that involves the use of abundant anilines as a non-prefunctionalized aromatic source and the simultaneous activation of trifluoromethyl hypervalent iodine reagent . This comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

properties

IUPAC Name |

2-(aminomethyl)-4-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c9-8(10,11)6-1-2-7(13)5(3-6)4-12/h1-3H,4,12-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUVMBUDSNDEGEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)-4-(trifluoromethyl)aniline | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-2-[(3,4-dihydroxyphenyl)methyl]-3,3,3-trifluoropropanoic acid](/img/structure/B3043097.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline](/img/structure/B3043107.png)